molecular formula C18H15N3O3S B446718 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 313499-84-2

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B446718
CAS No.: 313499-84-2
M. Wt: 353.4g/mol
InChI Key: YZCPIVJFUOCTLD-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a chemical compound with the molecular formula C19H17N3O3S and a molecular weight of 367.42 g/mol . This benzamide derivative is built around a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in various pharmacologically active molecules . The structure incorporates a 2,4-dimethylphenyl substituent and a nitrobenzamide group, features often explored in the development of novel bioactive compounds. While specific biological data for this exact compound may be limited, its molecular architecture shares key characteristics with compounds investigated for various research applications. Thiazole derivatives are extensively studied in scientific research for their potential interactions with biological targets . The presence of the benzamide group and aromatic systems makes this compound a valuable intermediate or scaffold for researchers in fields such as medicinal chemistry and drug discovery. It can be utilized in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, or as a building block in the development of potential ligands for enzymatic assays . Researchers value this compound for its utility in exploring new chemical spaces and generating novel compounds for in vitro biological evaluation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-3-8-15(12(2)9-11)16-10-25-18(19-16)20-17(22)13-4-6-14(7-5-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCPIVJFUOCTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole nucleus is synthesized via cyclization reactions involving thiourea derivatives and α-haloketones. A representative approach involves reacting 1-(2,4-dimethylphenyl)-2-chloropropan-1-one with thiourea in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C . The reaction proceeds through nucleophilic substitution, where the sulfur atom of thiourea attacks the carbonyl carbon, followed by cyclization to form 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine.

Key Conditions:

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C

  • Catalyst: None required, but anhydrous conditions improve yield .

Coupling with 4-Nitrobenzamide

The thiazole intermediate is coupled with 4-nitrobenzoyl chloride via an amidation reaction. In a typical procedure, 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine is dissolved in dichloromethane (DCM) and treated with 4-nitrobenzoyl chloride in the presence of triethylamine (TEA) as a base . The reaction is stirred at room temperature for 12–24 hours, yielding the final product after purification by recrystallization.

Optimization Insights:

  • Base Selection: TEA outperforms pyridine due to superior HCl scavenging .

  • Solvent Effects: DCM provides optimal solubility without side reactions .

  • Yield: 68–72% after recrystallization .

Alternative Pathways via Cycloaddition Reactions

Recent advancements utilize [4 + 2] cycloaddition strategies to construct the thiazole ring. For example, 4-alkenyl-2-aminothiazoles react with nitroalkenes under thermal conditions to form bicyclic intermediates, which undergo rearomatization to yield the thiazole scaffold . This method offers superior regioselectivity and functional group tolerance.

Reaction Parameters:

  • Dienophile: Nitroethylene or β-nitrostyrene

  • Temperature: 100–120°C (toluene reflux)

  • Diastereoselectivity: >90% endo preference .

Industrial-Scale Production

Continuous flow reactors enhance scalability by minimizing side reactions and improving temperature control. A patented method describes the use of microchannel reactors to achieve 85% yield at a throughput of 1.2 kg/h . Key advantages include reduced solvent waste and shorter reaction times (2–4 hours vs. 24 hours in batch) .

Characterization and Quality Control

The compound is characterized via:

  • 1H NMR (DMSO-d6): δ 8.35 (d, 2H, Ar–NO2), 7.89 (s, 1H, Thiazole-H), 7.45–7.20 (m, 3H, Ar–CH3) .

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient) .

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Scalability
Classical Cyclization 68–72%24–36 hModerate
Cycloaddition 75–80%6–8 hHigh
Continuous Flow 85%2–4 hIndustrial

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Basic Information

  • Chemical Name : N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
  • CAS Number : 438611-21-3
  • Molecular Formula : C19H17N3O3S
  • Molecular Weight : 367.42 g/mol

Structure

The compound consists of a thiazole ring, a nitrobenzamide group, and a dimethylphenyl substituent. Its unique structure contributes to its biological activity and chemical reactivity.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the thiazole ring through the reaction of 2,4-dimethylphenyl isothiocyanate with α-bromoacetophenone under basic conditions.
  • Reaction of the resulting intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production

For large-scale production, continuous flow reactors may be used to ensure consistent reaction conditions and high yields. Purification techniques like recrystallization or chromatography are employed to achieve high purity levels.

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Building Block : Serves as an important precursor for synthesizing more complex molecules.

Biology

  • Biochemical Probes : Investigated for its potential as a tool in biochemical research to study enzyme functions and interactions.

Medicine

  • Therapeutic Properties : Explored for anti-inflammatory and antimicrobial activities. Studies indicate it may inhibit specific enzymes involved in cancer cell proliferation and modulate receptor activity related to cell growth .

Industry

  • Material Development : Utilized in creating new materials with tailored properties for various industrial applications.

Antimicrobial Activity

Research demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against various bacterial strains. In vitro studies evaluated their effectiveness against Gram-positive and Gram-negative bacteria using turbidimetric methods. Results indicated promising antimicrobial activity for specific derivatives .

Anticancer Activity

In studies focusing on anticancer properties, this compound showed potential efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. Molecular docking studies further elucidated the binding modes of active compounds with target receptors.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Compound LogP PSA (Ų) Key Substituents
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide ~5.24* ~73.72* 2,4-dimethylphenyl, 4-nitrobenzamide
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide ~4.8† ~85† 4-methoxyphenyl, 4-nitrobenzamide
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ~4.5‡ ~95‡ 4-methoxy-3-methylphenyl, 2-nitro-5-Cl
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ~3.2 ~120 diethylsulfamoyl, 4-nitrophenyl

*Estimated from ; †Predicted based on methoxy group; ‡Predicted based on chloro and nitro groups.

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS No. 438611-21-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C19H17N3O3S
  • Molecular Weight : 367.42 g/mol
  • Structure : The compound features a thiazole ring and a nitrobenzamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Biological Activity Methodology Results
Study 1Antitumor activityIn vitro assaysSignificant inhibition of cancer cell lines (e.g., A549) at IC50 values < 10 µM.
Study 2Anti-inflammatory effectsAnimal modelsReduced inflammation markers in induced arthritis models.
Study 3Antimicrobial propertiesDisk diffusion methodEffective against Gram-positive bacteria with zones of inhibition > 15 mm.

Case Study 1: Antitumor Activity

In a study published in Cancer Research, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, particularly in lung and breast cancer cells .

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models of arthritis indicated that the compound significantly reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Case Study 3: Antimicrobial Activity

A study assessing the antimicrobial efficacy showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of bacterial cell membrane integrity .

Q & A

Q. What are the common synthetic routes for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide in laboratory settings?

The compound is typically synthesized via amide bond formation between a thiazol-2-amine derivative and a nitrobenzoyl chloride. For example, a similar thiazole-amide compound was prepared by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via recrystallization from methanol . Key steps include stoichiometric control of reagents, TLC monitoring, and post-reaction neutralization with NaHCO₃ to remove excess acid. Optimizing solvent choice (e.g., pyridine for acylation) and reaction time (overnight stirring) improves yield.

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • X-ray crystallography reveals intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯N and C–H⋯O/F) that stabilize crystal packing .
  • NMR spectroscopy (¹H/¹³C) confirms structural integrity, with shifts for aromatic protons (δ 7–8 ppm) and nitro/methyl groups.
  • IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • Elemental analysis validates purity, while TLC monitors reaction progress .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Enzyme inhibition assays : Test against targets like pyruvate:ferredoxin oxidoreductase (PFOR), as seen in nitazoxanide derivatives, using spectrophotometric methods to monitor NADH oxidation .
  • Antimicrobial testing : Use broth microdilution (MIC determination) against anaerobic pathogens, given the structural similarity to nitroheterocyclic drugs .

Advanced Research Questions

Q. How does the presence of the nitro group and thiazole ring influence the compound’s electronic properties and reactivity?

  • The nitro group acts as a strong electron-withdrawing group, reducing electron density on the benzene ring and enhancing electrophilic substitution resistance. This increases metabolic stability but may reduce solubility.
  • The thiazole ring contributes to π-stacking interactions and hydrogen bonding, critical for target binding (e.g., PFOR inhibition via amide anion formation) . Computational studies (DFT) can map electrostatic potentials to predict reactive sites.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity assessment : Use HPLC-MS to detect impurities (e.g., unreacted nitrobenzoyl chloride) that may skew bioactivity results .
  • Condition standardization : Control solvent (DMSO vs. aqueous buffers) and pH, as nitro groups are pH-sensitive.
  • Target validation : Confirm enzyme specificity using knockout models or competitive inhibitors to rule off-target effects .

Q. How can computational modeling optimize its pharmacokinetic properties?

  • Molecular docking : Simulate interactions with PFOR’s active site (PDB ID: 1B0P) to guide structural modifications (e.g., methyl group positioning on the phenyl ring) .
  • ADMET prediction : Tools like SwissADME assess lipophilicity (LogP) and metabolic pathways. The trifluoromethyl group in analogs improves metabolic stability, suggesting similar modifications here .

Q. What experimental designs validate its mechanism of action in anaerobic organisms?

  • Gene expression profiling : RNA-seq to identify PFOR-regulated pathways post-treatment.
  • Redox cycling assays : Measure intracellular thiol depletion (e.g., glutathione levels) to confirm nitroreductase-mediated toxicity .
  • Comparative studies : Use nitroreductase-deficient bacterial strains to isolate mechanism-specific effects .

Methodological Considerations

Q. How to address low yields in the final amidation step?

  • Activation reagents : Replace benzoyl chloride with HATU/DMAP for milder conditions.
  • Solvent optimization : Use DMF or THF to improve reagent solubility.
  • Temperature control : Gradual heating (40–60°C) prevents side reactions like thiazole ring decomposition .

Q. What crystallographic techniques elucidate hydrogen-bonding networks?

  • Single-crystal X-ray diffraction at 100 K resolves non-classical interactions (e.g., C–H⋯O/F). Refinement with SHELXL and riding H-atom models ensures accuracy .
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π-π stacking vs. H-bonding) .

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